REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[C:4]([Cl:11])[C:3]=1[F:12].[Li]C(CC)C.B(OC(C)C)(OC(C)C)[O:19]C(C)C.OO.N([O-])=O.[Na+]>C1COCC1.C(OCC)(=O)C.C(O)(=O)C>[Cl:11][C:4]1[C:3]([F:12])=[C:2]([OH:19])[CH:7]=[CH:6][C:5]=1[O:8][CH2:9][CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
30.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC)Cl)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
18.71 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
29.95 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.92 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour in that temperature range
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
therein was added dropwise to the resulting solution in a temperature range of −70 to −75° C.
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour in that temperature range
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring over night
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
slowly at room temperature
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4.5 hours at room temperature
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
by mixing
|
Type
|
WAIT
|
Details
|
the mixture was left at rest
|
Type
|
CUSTOM
|
Details
|
to separate into an organic layer
|
Type
|
EXTRACTION
|
Details
|
by extracting to the organic layer
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed sequentially with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
30.97 g of the residue was purified by a preparative column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1OCC)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |